molecular formula C4H6N2 B8803035 Butanenitrile, 3-imino- CAS No. 1118-60-1

Butanenitrile, 3-imino-

Cat. No.: B8803035
CAS No.: 1118-60-1
M. Wt: 82.10 g/mol
InChI Key: CSIFGMFVGDBOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1118-60-1

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

3-iminobutanenitrile

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3

InChI Key

CSIFGMFVGDBOQC-UHFFFAOYSA-N

Canonical SMILES

CC(=N)CC#N

Origin of Product

United States

Scientific Research Applications

Alzheimer’s Disease Research

One of the most notable applications of Butanenitrile, 3-imino- is as a precursor in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the pathogenesis of Alzheimer's disease. The compound has been identified as a part of the molecular structure for several BACE1 inhibitors, such as Verubecestat (MK-8931) .

Key Findings:

  • Mechanism of Action: BACE1 inhibitors like Verubecestat reduce levels of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Studies have shown that these inhibitors effectively lower cerebrospinal fluid (CSF) and brain Aβ levels in both animal models and human trials .
  • Clinical Trials: Verubecestat has undergone Phase 3 clinical evaluation, demonstrating its potential efficacy in treating mild to moderate Alzheimer's disease .

Antimicrobial Activity

Research into Butanenitrile derivatives indicates potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains .

Case Studies:

  • Antibacterial Testing: Studies have reported that certain derivatives exhibit minimal inhibitory concentrations (MIC) in the low µg/mL range against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity .

Organic Synthesis

Butanenitrile, 3-imino- serves as an important intermediate in organic synthesis, particularly in the formation of complex nitrogen-containing compounds. Its reactivity allows it to participate in various coupling reactions and cyclization processes.

Synthesis Pathways:

  • Intramolecular Reactions: The compound can undergo intramolecular nucleophilic substitutions and oxidative N-N bond formations under specific conditions, leading to the synthesis of diverse heterocycles .
Reaction TypeConditionsYield (%)
Intramolecular N-N bond formationCopper catalysis at elevated tempVaries
Coupling reactionsMild conditionsHigh

Structure-Activity Relationship Studies

The effectiveness of Butanenitrile derivatives in medicinal applications is often evaluated through structure-activity relationship (SAR) studies. These studies help identify how modifications to the chemical structure influence biological activity.

Notable Insights:

  • Modifications to the imine group or substituents on the butanenitrile backbone can significantly enhance BACE1 inhibitory activity or antimicrobial efficacy .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis Pathway :

  • Nucleophilic addition of hydroxide to the nitrile carbon, forming an imine anion intermediate.

  • Protonation by water yields imidic acid, which tautomerizes to an amide.

  • Further hydrolysis produces carboxylic acids with NH₄⁺ as a byproduct.

Example Reaction Table

ConditionsProductKey IntermediateReference
NaOH/H₂O, reflux3-Iminobutanoic acidAmide tautomer
H₃O⁺/H₂OPartial hydrolysisIminium ion

Nucleophilic Additions

The imino group acts as a site for nucleophilic attack:

Reaction with Alcohols :

  • Trihaloethanol derivatives (e.g., CF₃CH₂OH) react with nitriles in HCl to form imidates (R-O-C=NH).

  • Example:
    C4H6N2+CF3CH2OHHClCF3CH2OC(=NH)C3H6N\text{C}_4\text{H}_6\text{N}_2 + \text{CF}_3\text{CH}_2\text{OH} \xrightarrow{\text{HCl}} \text{CF}_3\text{CH}_2-\text{O}-\text{C}(=\text{NH})-\text{C}_3\text{H}_6\text{N}

Sulfonation and Coupling Reactions

The nitrile group facilitates sulfonation and cross-coupling:

Sulfonyl Group Incorporation :

  • Reacts with sulfonylating agents (e.g., DABCO·(SO₂)₂) in acetonitrile to form sulfonylbutanenitrile derivatives :
    C4H6N2+DABCO(SO2)2C4H5N2SO2R\text{C}_4\text{H}_6\text{N}_2 + \text{DABCO}·(\text{SO}_2)_2 \rightarrow \text{C}_4\text{H}_5\text{N}_2\text{SO}_2-\text{R}

Optimized Reaction Conditions

CatalystSolventYield (%)Reference
CuOAcCH₃CN71%
Cu(OAc)₂1,4-Dioxane37%

Tautomerization and Cyclization

The imino group may tautomerize to an enamine, enabling cyclization:

Intramolecular Cyclization :

  • Under acidic conditions, the imine forms a five-membered ring via proton transfer-elimination (PADPED mechanism):
    C4H6N2H+Cyclic enamine\text{C}_4\text{H}_6\text{N}_2 \xrightarrow{\text{H}^+} \text{Cyclic enamine}

Reductive Transformations

The nitrile group is reducible to amines or imines:

NaCNBH₃ Reduction :

  • Selective reduction of the iminium intermediate (protonated imine) yields primary amines:
    C4H6N2NaCNBH3,pH 6C4H8N2\text{C}_4\text{H}_6\text{N}_2 \xrightarrow{\text{NaCNBH}_3, \text{pH}~6} \text{C}_4\text{H}_8\text{N}_2

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation:

  • Pyrolysis produces HCN and unsaturated hydrocarbons as byproducts .

Key Mechanistic Insights

  • pH Sensitivity : Imine hydrolysis and nitrile reactivity are strongly pH-dependent, with optimal rates near pH 4–5 .

  • Electrophilic Activation : Protonation of the nitrile or imine group enhances electrophilicity, enabling nucleophilic additions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Nitriles

Butanenitrile (C₄H₇N)
  • CAS : 109-74-0
  • Structure : Straight-chain nitrile without substituents.
  • Toxicity :
    • NIOSH Recommended Exposure Limit (REL): 8 ppm .
    • LC₅₀ and developmental toxicity are comparable to propanenitrile and pentanenitrile .
  • Physicochemical Properties: Boiling point: ~364 K (estimated) . Higher volatility compared to 3-iminobutanenitrile due to the absence of polar substituents.
Propanenitrile (C₃H₅N)
  • CAS : 107-12-0
  • Toxicity: NIOSH REL: 6 ppm . Developmental NOEL: ~25 ppm, similar to butanenitrile .
  • Key Difference : Shorter carbon chain reduces lipophilicity but increases acute toxicity relative to longer-chain nitriles .
4-Bromo-butanenitrile (C₄H₆BrN)
  • CAS : 5332-06-9
  • Structure : Bromine substituent at the fourth carbon.
  • Properties: Higher molecular weight (152 g/mol) and density due to bromine . Likely lower volatility compared to 3-iminobutanenitrile.

Imino Nitriles and Positional Isomers

2-Iminobutanenitrile (C₄H₆N₂)
  • CAS : 117506-10-2
  • Structure: Imino group at the second carbon.
  • Comparison: Positional isomer of 3-iminobutanenitrile. Reactivity differences arise from the imino group’s location, affecting nucleophilic attack sites in synthetic applications .
4-(Trichlorosilyl)butanenitrile (C₄H₆Cl₃NSi)
  • CAS : 1071-27-8
  • Structure : Trichlorosilyl group at the fourth carbon.
  • Applications : Used as a silicon-based reagent in surface modification.
  • Key Contrast: The bulky trichlorosilyl group reduces solubility in polar solvents compared to 3-iminobutanenitrile .

Functionalized Nitriles

3-(Benzylamino)propanenitrile (C₁₀H₁₃N₂)
  • CAS : 706-03-6
  • Structure : Benzylamine substituent on the third carbon.
  • Properties: Higher molecular weight (161.23 g/mol) and aromaticity enhance UV absorption properties, unlike 3-iminobutanenitrile .
3-Nitrobenzonitrile (C₇H₄N₂O₂)
  • CAS : 619-24-9
  • Structure : Nitro group on the benzene ring.

Toxicity and Exposure Limits

Table 1: Comparative Toxicity Data for Nitriles

Compound NIOSH REL (ppm) Developmental NOEL (ppm) LC₅₀ (mg/m³)
3-Iminobutanenitrile Not established No data No data
Butanenitrile 8 ~25 4,300
Propanenitrile 6 ~25 4,500
Acetonitrile 40 200 7,500

Notes:

  • 3-Iminobutanenitrile lacks direct toxicity data; its hazards are inferred from structurally similar nitriles.
  • Alkyl nitriles with C2-C5 chains exhibit higher acute toxicity than acetonitrile .

Physicochemical and Environmental Behavior

Table 2: Key Property Comparison

Property 3-Iminobutanenitrile Butanenitrile 4-Bromo-butanenitrile
Molecular Weight 82.11 69.11 152.01
Polarity High (imino group) Moderate Moderate (Br)
Biodegradability Unknown Moderate Likely low

Environmental Impact :

  • Butanenitrile is biodegradable in water with acclimated microbes , while halogenated derivatives (e.g., 4-bromo-) may persist longer .

Preparation Methods

Reaction Mechanism and General Procedure

The diazonium salt coupling method is a widely employed strategy for functionalizing 3-iminobutanenitrile. In this approach, 2-aminothiophenes (e.g., 1a–c ) undergo diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form diazonium salts (2a–c ). These salts subsequently couple with 3-iminobutanenitrile in ethanol containing sodium acetate, yielding hydrazone derivatives (3a–c ) with high purity (Figure 1).

Key Steps :

  • Diazotization : 2-Aminothiophenes react with NaNO₂/HCl at 0–5°C to generate diazonium ions.

  • Coupling : The diazonium solution is added to 3-iminobutanenitrile in ethanol, with sodium acetate maintaining a pH of 5–6 to prevent side reactions.

  • Isolation : The product precipitates after 3 hours of stirring and is recrystallized from ethanol/benzene.

Optimization and Yield

  • Temperature : Reactions performed at 0–5°C minimize decomposition of the diazonium intermediate.

  • Solvent System : Ethanol provides optimal solubility for both reactants, while sodium acetate buffers the solution to enhance coupling efficiency.

  • Yield : This method achieves yields of 80–92% for derivatives such as ethyl-2-(2-(1-cyano-2-iminopropylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3a ).

Table 1: Representative Yields from Diazonium Coupling

Starting MaterialProductYield (%)Purity (MP, °C)
2-Aminothiophene3a 92151
2-Aminothiophene3b 90196
2-Aminothiophene3c 85170

Cyanoalkylation of Amines with Unsaturated Nitriles

Process Overview

3-Iminobutanenitrile can be synthesized via cyanoalkylation, where ammonia or amines react with unsaturated nitriles such as 2-pentenenitrile. This method, detailed in U.S. Patent 7,973,174, involves the reaction of crude 2-pentenenitrile (containing 2-methyl-2-butenenitrile and 2-methyl-3-butenenitrile impurities) with aqueous ammonia under controlled conditions.

Reaction Conditions :

  • Ammonia Source : Aqueous ammonia (19–29 wt%) or ammonium hydroxide.

  • Water Content : 15–60 wt% water in the reaction mixture to stabilize intermediates.

  • Temperature : 80–110°C at autogenous pressure.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of ammonia on the electrophilic β-carbon of 2-pentenenitrile, forming a nitrile-stabilized imine intermediate. Subsequent tautomerization yields 3-iminobutanenitrile.

Critical Parameters :

  • Ammonia Excess : A 10–20% molar excess of ammonia ensures complete conversion of 2-pentenenitrile.

  • Impurity Tolerance : The process tolerates up to 35% impurities in crude 2-pentenenitrile, making it cost-effective for industrial applications.

Table 2: Cyanoalkylation Optimization Data

ParameterOptimal RangeConversion (%)Selectivity (%)
Temperature80–110°C>9085
Ammonia Excess10–20%9588
Water Content25–40 wt%9290

Azo-Coupling with Malonimidamide Derivatives

Synthesis of Hydrazone Intermediates

Azo-coupling reactions between diazonium salts and malonimidamide derivatives offer an alternative route to 3-iminobutanenitrile-containing compounds. As reported by Novosád et al., benzenediazonium salts react with malonimidamide dihydrochloride in aqueous sodium acetate (pH 5–6) to form hydrazones (3a–c ), which are precursors to triazine derivatives.

Procedure :

  • Diazonium Formation : Aniline derivatives are diazotized with NaNO₂/HCl.

  • Coupling : The diazonium salt is added to malonimidamide at 0–5°C.

  • pH Control : Sodium acetate adjusts the pH to 5–6, preventing side reactions.

Challenges and Solutions

  • pH Sensitivity : Below pH 5, coupling efficiency drops due to protonation of the malonimidamide nucleophile.

  • Purification : Hydrazones are recrystallized from ethanol/water to remove gummy byproducts.

Yield : This method achieves 65–82% yields for hydrazones such as 2-(2-phenylhydrazono)malonimidamide dihydrochloride (3a ).

Comparative Analysis of Methods

Efficiency and Scalability

  • Diazonium Coupling : High yields (85–92%) but requires strict temperature control.

  • Cyanoalkylation : Industrially scalable with 90% conversion but necessitates high-pressure equipment.

  • Azo-Coupling : Moderate yields (65–82%) suitable for lab-scale synthesis of specialized intermediates .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-iminobutanenitrile, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : The imino group (NH) and nitrile (CN) produce distinct signals. The NH proton typically appears as a broad singlet in the δ 5–7 ppm range (¹H NMR), while the nitrile carbon resonates near δ 115–120 ppm (¹³C NMR). Adjacent CH₂ groups may show splitting patterns indicative of coupling with the imino moiety .
  • Infrared (IR) Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and NH stretching (~3300 cm⁻¹) are critical. The absence of carbonyl (C=O) peaks helps distinguish 3-iminobutanenitrile from oxo analogs like 3-oxobutanenitrile .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 82 (C₄H₆N₂) and fragment ions (e.g., m/z 54 from CN loss) align with NIST spectral libraries for nitriles. Compare with reference data for 3-chlorobutanenitrile (CAS 53778-71-5) to validate fragmentation pathways .

Q. What synthetic routes are documented for 3-iminobutanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nucleophilic Substitution : Reacting 3-chlorobutanenitrile with ammonia or ammonium salts under controlled pH (basic conditions) can yield the imino derivative. Solvents like DMF or THF and temperatures of 60–80°C optimize substitution efficiency while minimizing side reactions (e.g., hydrolysis) .
  • Cyanoalkylation of Imines : Condensation of acetonitrile derivatives with aldehydes/ketones in the presence of acid catalysts (e.g., HCl) may form 3-iminobutanenitrile. Monitor reaction progress via TLC to avoid over-alkylation .
  • Yield Optimization : Purity is highly dependent on drying agents (e.g., molecular sieves) to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Research Questions

Q. How does the 3-imino group influence the compound’s electronic structure and reactivity compared to other nitriles?

  • Methodological Answer :

  • Electronic Effects : The imino group (NH) introduces electron-withdrawing character, polarizing the nitrile group and enhancing susceptibility to nucleophilic attack. Compare with 4-(2-fluorophenyl)butanenitrile (CAS 143654-61-9), where fluorine’s inductive effect similarly increases nitrile reactivity .
  • Computational Modeling : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G*) can quantify charge distribution. For example, the nitrile carbon in 3-iminobutanenitrile exhibits a higher partial positive charge than in butanenitrile (Δδ ~0.15), as inferred from analogous data for 3-oxobutanenitrile .
  • Reactivity in Cross-Coupling : The imino group may stabilize transition states in Pd-catalyzed reactions, enabling applications in heterocycle synthesis. Use kinetic studies (e.g., monitoring via GC-MS) to compare reaction rates with non-imino nitriles .

Q. What computational approaches are suitable for modeling the tautomeric equilibria of 3-iminobutanenitrile?

  • Methodological Answer :

  • Tautomer Stability : The imine-enamine tautomerism can be modeled using ab initio methods (e.g., MP2) or molecular dynamics simulations. For example, the enamine form (CH₂=C(NH)-CN) may dominate in polar solvents, as seen in thermochemical data for butanenitrile derivatives (ΔG° < 5 kJ/mol) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water or DMSO) to predict tautomer ratios. Experimental validation via variable-temperature NMR can resolve equilibrium shifts .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported thermodynamic properties of 3-iminobutanenitrile?

  • Methodological Answer :

  • Cross-Validation : Compare enthalpy of formation (ΔfH°) and proton affinity values with analogous compounds. For instance, butanenitrile’s ΔfH°gas = 31.2 kJ/mol (NIST) provides a baseline; deviations in 3-imino derivatives may arise from imino group stabilization .
  • Error Sources : Contradictions in biodegradation data (e.g., BCF or Koc values) may stem from differing experimental protocols (e.g., OECD vs. MITI tests). Replicate studies under standardized conditions (e.g., pH 7, 25°C) using GC-MS or HPLC for quantification .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling 3-iminobutanenitrile in laboratory settings?

  • Methodological Answer :

  • Exposure Limits : While specific PAC values for 3-iminobutanenitrile are unavailable, adhere to butanenitrile’s PAC-1 (0.76 ppm) as a conservative guideline. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .
  • Waste Management : Incinerate or hydrolyze waste under basic conditions (e.g., NaOH/EtOH) to convert nitriles to carboxylates. Monitor for NH₃ release during degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.